molecular formula C12H9BrClNOS B13142045 (5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone

(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone

Cat. No.: B13142045
M. Wt: 330.63 g/mol
InChI Key: HRWLJAVOHILXBU-UHFFFAOYSA-N
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Description

(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone is a complex organic compound that features a thiophene ring substituted with bromine and a methylamino group, along with a chlorophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(5-Bromo-2-(methylamino)thiophen-3-yl)(2-chlorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H14BrClNOS
  • Molecular Weight : 367.71 g/mol
  • CAS Number : 915095-84-0

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activities of this compound are still under investigation, but insights can be drawn from related compounds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For instance, compounds with thiophene moieties have shown significant cytotoxic effects against various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
5-Bromo-2-thiophenecarboxamideHeLa10Induction of apoptosis
2-Chlorobenzyl thiophene derivativeMCF-715Inhibition of cell proliferation
(5-Bromo-2-(methylamino)thiophen-3-yl)A54912Modulation of Bcl-2 family proteins

The proposed mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound may activate caspases leading to programmed cell death.
  • Cell Cycle Arrest : It could interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

Antimicrobial Activity

Compounds similar to this compound have exhibited antimicrobial properties against a range of pathogens, including bacteria and fungi. Preliminary data suggests that it may inhibit the growth of certain Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of thiophene derivatives, this compound demonstrated significant inhibition against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Properties

Molecular Formula

C12H9BrClNOS

Molecular Weight

330.63 g/mol

IUPAC Name

[5-bromo-2-(methylamino)thiophen-3-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C12H9BrClNOS/c1-15-12-8(6-10(13)17-12)11(16)7-4-2-3-5-9(7)14/h2-6,15H,1H3

InChI Key

HRWLJAVOHILXBU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(S1)Br)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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